molecular formula C15H20N2O3 B6586362 N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide CAS No. 1219914-13-2

N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide

Cat. No.: B6586362
CAS No.: 1219914-13-2
M. Wt: 276.33 g/mol
InChI Key: YGUPSDHEMVKIEL-UHFFFAOYSA-N
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Description

N'-Benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide is an ethanediamide derivative featuring a benzyl group at the N' position and a 1-hydroxycyclopentylmethyl substituent at the N position. Ethanediamides (oxalamides) are characterized by a central oxalyl backbone (NH-C(=O)-C(=O)-NH) with variable substituents, which influence their physicochemical properties and biological activities.

Properties

IUPAC Name

N-benzyl-N'-[(1-hydroxycyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-13(16-10-12-6-2-1-3-7-12)14(19)17-11-15(20)8-4-5-9-15/h1-3,6-7,20H,4-5,8-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUPSDHEMVKIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide typically involves the coupling of carboxylic acids with amines using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) . The reaction conditions are relatively mild, and the process can be carried out at room temperature. The use of protecting groups for amines, such as carbamates, is common to ensure the selective formation of the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of amide synthesis, including the use of coupling agents and protecting groups, are likely to be employed on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide bond would yield an amine.

Scientific Research Applications

N’-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N’-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key differences between N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide and its closest analogs based on substituent groups, molecular properties, and synthetic accessibility.

Table 1: Comparison of Ethanediamide Derivatives

Compound Name Substituent Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Benzyl, 1-hydroxycyclopentylmethyl C₁₆H₂₁N₂O₃* ~289.35 Hypothesized enhanced solubility due to hydroxyl group; potential CNS activity
N'-Benzyl-N-(2,3-dichlorophenyl)ethanediamide Benzyl, 2,3-dichlorophenyl C₁₅H₁₂Cl₂N₂O₂ 329.18 High lipophilicity; antimicrobial screening candidate
N'-Benzyl-N-(2,3-dimethylphenyl)ethanediamide Benzyl, 2,3-dimethylphenyl C₁₇H₁₉N₂O₂ 283.35 Improved metabolic stability; kinase inhibition studies
N¹-Benzyl-N²-(3-chlorophenyl)ethanediamide Benzyl, 3-chlorophenyl C₁₅H₁₃ClN₂O₂ 288.73 Moderate solubility; explored in analgesic drug design

*Calculated based on structural similarity to analogs.

Substituent Effects on Physicochemical Properties

  • Hydroxycyclopentyl Group: The hydroxyl group in this compound likely enhances aqueous solubility compared to non-polar analogs like the dimethylphenyl derivative. However, steric hindrance from the cyclopentyl ring may reduce membrane permeability .
  • Chlorinated Derivatives : The dichlorophenyl and 3-chlorophenyl analogs exhibit higher molecular weights and lipophilicity (ClogP ~3.5–4.0), favoring blood-brain barrier penetration but limiting solubility. These compounds are often prioritized for antimicrobial or CNS-targeted therapies .
  • Dimethylphenyl Derivative : The electron-donating methyl groups reduce polarity, increasing metabolic stability and making this analog a candidate for oral drug development .

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